molecular formula C11H15NO5 B2535488 2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid CAS No. 1256156-45-2

2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid

Cat. No.: B2535488
CAS No.: 1256156-45-2
M. Wt: 241.243
InChI Key: NJYUCVXLDQXPBZ-UHFFFAOYSA-N
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Description

2-({[(tert-Butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid (hereafter referred to by its full IUPAC name) is a furan-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl substituent at the 2-position of the furan ring. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines a rigid furan core with a Boc-protected amine group—a common motif for intermediates in peptide synthesis and drug design. The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety offers reactivity for further functionalization.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYUCVXLDQXPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to other furan-3-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity. Key analogs include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents at Furan Positions Molecular Weight (g/mol) Key Functional Groups
2-({[(tert-Butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid 2: Boc-amino methyl; 3: COOH Calculated: 269.26* Boc-protected amine, carboxylic acid
5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) 5: CH2OH; 3: COOH 156.12 Hydroxymethyl, carboxylic acid
Furan-3-carboxylic acid 3: COOH 112.08 Carboxylic acid
2-(Carboxymethyl)furan-3-carboxylic acid 2: CH2COOH; 3: COOH 170.12 Dual carboxylic acids
5-{[(5-Methylfuran-3-yl)formamido]methyl}furan-3-carboxylic acid 5: Formamido-methyl; 3: COOH 264.22 Amide, carboxylic acid

*Calculated based on formula C12H17NO5.

Spectroscopic and Physicochemical Properties

NMR and UV Spectral Differences
  • 5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) : Exhibits distinct ¹³C-NMR shifts at δ 60.8 (C-7, hydroxymethyl) and δ 164.2 (C-1, carboxylic acid), differing from the Boc-protected analog, where the Boc group introduces additional signals (e.g., δ 28.2 for tert-butyl carbons) .
  • Target Compound: The Boc group shields the amino methyl group, reducing its acidity compared to unprotected analogs. UV spectra further differentiate these compounds; flufuran shows λmax at 260 nm, while Boc-protected derivatives exhibit bathochromic shifts due to increased conjugation .
Acid-Base Behavior

Potentiometric studies reveal significant differences in protonation constants:

  • Flufuran (pKa = 4.03 ± 0.05) is more acidic than kojic acid (pKa = 7.68 ± 0.05) due to the electron-withdrawing carboxylic acid group .
  • The Boc-protected compound is expected to have a higher pKa (estimated ~5.5–6.5) due to reduced electron withdrawal from the shielded amine.
Hydrogenolysis and Ring-Opening Reactions
  • Furan-3-carboxylic acid: Demonstrates low reactivity in C–O hydrogenolysis (22% conversion to lactone vs. 47% yield for furan-2-carboxylic acid derivatives), highlighting the critical role of carboxyl group position .
  • Target Compound: The Boc group may sterically hinder hydrogenolysis at the 2-position, favoring esterification (e.g., with methanol) over ring-opening reactions.
Derivative Formation
  • Flufuran Derivatives : Acetylation of the hydroxymethyl group (δ 5.08 for CH2OAc) contrasts with the Boc-protected compound, where acetylation would target the amine (if deprotected) .
  • Methyl Benzo[b]furan-3-carboxylates: Benzannulation increases aromatic stability, reducing reactivity compared to non-fused analogs like the target compound .

Biological Activity

2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid (CAS No. 956034-03-0) is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C11H15NO5C_{11}H_{15}NO_{5}, with a molecular weight of 241.24 g/mol. The compound features a furan ring, which is significant for its biological activity due to its ability to participate in various chemical reactions.

PropertyValue
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Boiling PointNot available
SolubilityHigh GI absorption
H-bond Donors1
H-bond Acceptors5

Synthesis

The synthesis of this compound typically involves the protection of amino groups and subsequent reactions that introduce the furan moiety. A notable method includes the use of tert-butoxycarbonyl (Boc) protection followed by selective functionalization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of furan derivatives, including compounds similar to this compound. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that certain benzo[b]furan derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting a potential mechanism for compounds containing furan rings .

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for key enzymes involved in cancer progression. For example, GSK-3β inhibitors have been identified among furan derivatives, with IC50 values ranging from 10 to 1314 nM . This suggests that this compound could potentially exhibit similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines (e.g., HT-22 and BV-2 cells) revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile . However, further studies are necessary to confirm the specific cytotoxic effects of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship of furan-based compounds indicates that modifications to the furan ring and substituents can significantly impact biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish inhibitory potency against targeted enzymes. Understanding these relationships is crucial for optimizing the pharmacological profiles of new derivatives.

Case Studies

  • Antiproliferative Studies : Research on benzo[b]furan derivatives has shown their efficacy against cancer cell lines, supporting the hypothesis that similar compounds can exhibit anticancer properties .
  • Enzyme Inhibition : A study identified potent GSK-3β inhibitors among furan derivatives, suggesting that structural modifications could yield compounds with enhanced therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 2-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate .
  • Step 2 : Functionalization of the furan core via alkylation or coupling reactions. For example, a Mannich-type reaction may be employed to introduce the aminomethyl group at the furan-3-position .
  • Step 3 : Carboxylic acid group retention or activation, often requiring pH control (e.g., acidic hydrolysis of esters) .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like Boc deprotection .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₁₆N₂O₅: 292.27 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields across literature?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Protecting group stability : Boc groups are sensitive to acidic conditions; inconsistent pH control during hydrolysis can lead to premature deprotection .
  • Side reactions : Competing alkylation at alternate furan positions may occur if stoichiometry is not rigorously controlled .

Q. Methodological solutions :

  • In-line monitoring : Use LC-MS or TLC to track reaction progress and optimize quenching times .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent ratios, temperature) can identify critical yield-limiting factors .

Q. What experimental challenges arise in studying the compound’s stability under biological assay conditions?

Key challenges :

  • pH-dependent degradation : The carboxylic acid group may undergo decarboxylation at pH < 3, while the Boc group hydrolyzes at pH > 8 .
  • Thermal instability : Storage above −20°C accelerates decomposition, as observed in accelerated stability studies .

Q. Mitigation strategies :

  • Buffered solutions : Use phosphate-buffered saline (pH 7.4) for in vitro assays to balance stability and solubility .
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (e.g., argon) to extend shelf life .

Q. How can the compound’s interactions with biological targets be systematically evaluated?

Experimental approaches :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KdK_d) with enzymes or receptors .
  • X-ray crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonding with the carboxylic acid group) .
  • Computational docking : Use software like AutoDock Vina to predict binding poses and guide SAR studies .

Q. What analytical methods resolve ambiguities when the compound co-elutes with structurally similar impurities?

Chromatographic challenges :

  • Similar retention times for derivatives (e.g., de-Boc analogs) complicate HPLC analysis .

Q. Advanced techniques :

  • 2D-LC/MS : Coupling orthogonal separation modes (e.g., reversed-phase and ion-pairing) enhances resolution .
  • Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collision cross-sectional areas .

Methodological Comparisons

Q. Comparison of Purification Techniques

Method Purity Yield Limitations
Column Chromatography>95%60–75%Time-consuming, solvent waste
Recrystallization90–95%50–65%Limited solubility in solvents
Preparative HPLC>99%40–55%High cost, low throughput

Q. Stability Under Various Conditions

Condition Degradation Pathway Half-Life
pH 3.0, 25°CDecarboxylation12 hours
pH 8.0, 37°CBoc hydrolysis6 hours
UV light, 254 nmPhotooxidation of furan ring2 hours

Research Applications

Q. Drug Development

  • Prodrug design : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., peptide carriers) .
  • Enzyme inhibition : Preliminary studies suggest activity against metalloproteases, though IC₅₀ values require optimization .

Q. Material Science

  • Coordination polymers : The compound’s bifunctional groups enable metal-organic framework (MOF) synthesis .

Data Contradiction Analysis

5.1 Conflicting Reports on Biological Activity
Discrepancies in enzyme inhibition data may stem from:

  • Assay variability : Differences in buffer composition (e.g., divalent cations affecting metalloprotease activity) .
  • Impurity profiles : Residual solvents (e.g., DMF) in samples can artifactually inhibit enzymes .

Q. Resolution :

  • Bioassay standardization : Follow guidelines like NIH Assay Guidance Manual for reproducible results .
  • Orthogonal purity validation : Combine NMR, HRMS, and elemental analysis to rule out impurity effects .

Future Directions

Q. Computational Modeling for Reaction Optimization

  • Machine learning : Train models on existing synthetic data to predict optimal conditions (e.g., Bayesian optimization) .

Q. In Vivo Stability Profiling

  • Radiolabeling : Use 14^{14}C-labeled compound to track metabolic pathways in animal models .

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